molecular formula C18H16N4O3 B4877623 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide

2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide

Cat. No. B4877623
M. Wt: 336.3 g/mol
InChI Key: HXQHBRSMFZULAX-ZVBGSRNCSA-N
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Description

2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide, also known as ICA, is a synthetic compound that has been widely studied for its potential use in scientific research. ICA is a member of the family of indole-3-carboxamide derivatives, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide is not fully understood. However, it has been proposed that 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been reported to induce cell cycle arrest and apoptosis. In addition, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth. In inflammation, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In the brain, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been extensively studied and its biological activities have been well characterized. However, there are also some limitations to using 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide in lab experiments. For example, the mechanism of action of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide is not fully understood, which makes it difficult to design experiments to investigate its biological effects. In addition, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been reported to have low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide. One potential area of research is to investigate the mechanism of action of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide in more detail. This could involve using various techniques such as proteomics and transcriptomics to identify the molecular targets of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide. Another potential area of research is to investigate the potential use of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide in combination with other drugs for the treatment of cancer and other diseases. Finally, it would be interesting to investigate the potential use of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide in animal models of disease to further explore its therapeutic potential.

Synthesis Methods

The synthesis of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with 1H-indole-3-carboxylic acid hydrazide in the presence of a base. The resulting product is then treated with 4-hydroxybenzoyl chloride to obtain the final 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide compound. The purity of 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide can be verified by various analytical techniques such as HPLC, IR, and NMR spectroscopy.

Scientific Research Applications

2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been extensively studied for its potential use in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(23)11-25-13-7-5-12(6-8-13)9-21-22-18(24)15-10-20-16-4-2-1-3-14(15)16/h1-10,20H,11H2,(H2,19,23)(H,22,24)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHBRSMFZULAX-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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